molecular formula C15H18N2O2S B2378093 1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea CAS No. 1797192-33-6

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Cat. No. B2378093
CAS RN: 1797192-33-6
M. Wt: 290.38
InChI Key: XQUXTZUHUTXODA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, like EHPTMU, are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of EHPTMU includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . This thiophene ring is attached to a phenyl ring through a hydroxymethyl group. The urea part of the molecule is attached to the thiophene ring through a methylene group.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs are of great interest to scientists as they are biologically active compounds. They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Anticancer Applications

Thiophene derivatives exhibit anticancer properties . Therefore, “1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea” could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Applications

Thiophene derivatives also show anti-inflammatory properties . This suggests that “1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea” could be used in the development of anti-inflammatory medications.

Antimicrobial Applications

Thiophene derivatives have antimicrobial properties . This compound could potentially be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests potential applications of “1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea” in this field.

Material Science

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This suggests that “1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea” could have applications in the development of these devices.

properties

IUPAC Name

1-ethyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-16-15(19)17-10-12-8-9-13(20-12)14(18)11-6-4-3-5-7-11/h3-9,14,18H,2,10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUXTZUHUTXODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

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